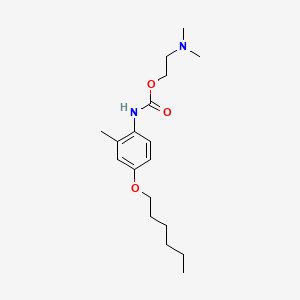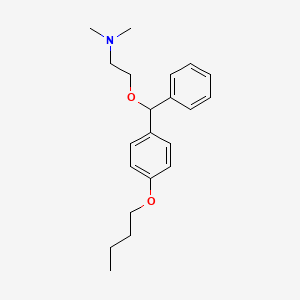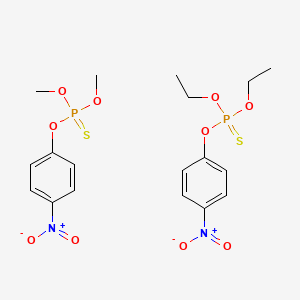
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are organophosphorus compounds characterized by the presence of a sulfanylidene-lambda5-phosphane core substituted with nitrophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with 4-nitrophenol in the presence of an alcohol (ethanol or methanol) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired products .
Industrial Production Methods
Industrial production of these compounds can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy or methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for their potential as anticancer agents due to their ability to interact with cellular thiols.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which these compounds exert their effects involves the interaction with thiol groups in proteins and enzymes. The nitrophenoxy groups facilitate the binding to thiol-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenoxy derivatives: Compounds such as 4-nitrophenoxybenzene and 4-nitrophenoxyphenyl thiourea share structural similarities.
Phosphane derivatives: Compounds like triphenylphosphane and diphenylphosphane oxide are similar in terms of their phosphorus core.
Uniqueness
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are unique due to the presence of both nitrophenoxy and sulfanylidene-lambda5-phosphane moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
8003-98-3 |
|---|---|
Formule moléculaire |
C18H24N2O10P2S2 |
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS.C8H10NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
Clé InChI |
IMUWOGWSYBMRIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

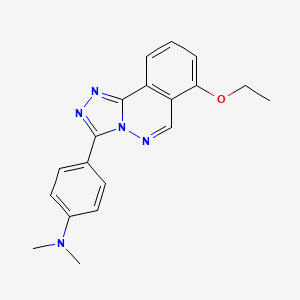
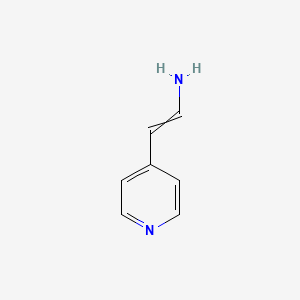
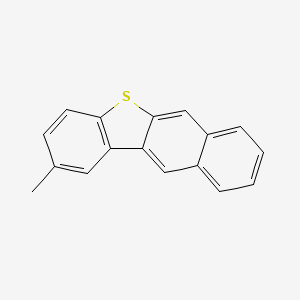
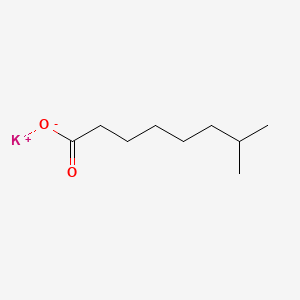
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
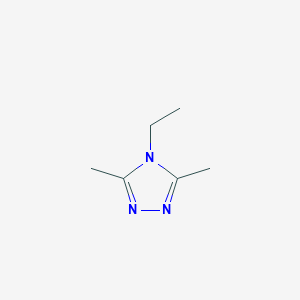
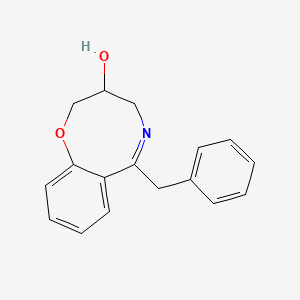
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


